1-Ethyl-2-((R)-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid
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Overview
Description
1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopentane ring substituted with an ethyl group and a pyrrolidine-2-carboxamido group, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentanecarboxylic acid derivative, followed by the introduction of the ethyl group through alkylation. The pyrrolidine-2-carboxamido group is then introduced via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the ethyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The cyclopentane ring provides structural rigidity, which can be crucial for binding specificity.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid derivatives: These compounds share the cyclopentane core but differ in their substituents, affecting their chemical and biological properties.
Pyrrolidine-2-carboxamido derivatives: Compounds with this functional group are often studied for their bioactivity and potential therapeutic applications.
Uniqueness: 1-Ethyl-2-(®-pyrrolidine-2-carboxamido)cyclopentanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and pyrrolidine-2-carboxamido groups on the cyclopentane ring creates a compound with versatile applications and potential for further functionalization.
Properties
Molecular Formula |
C13H22N2O3 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-ethyl-2-[[(2R)-pyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-2-13(12(17)18)7-3-6-10(13)15-11(16)9-5-4-8-14-9/h9-10,14H,2-8H2,1H3,(H,15,16)(H,17,18)/t9-,10?,13?/m1/s1 |
InChI Key |
KBPHFYDWUSZKHZ-TTXORMCVSA-N |
Isomeric SMILES |
CCC1(CCCC1NC(=O)[C@H]2CCCN2)C(=O)O |
Canonical SMILES |
CCC1(CCCC1NC(=O)C2CCCN2)C(=O)O |
Origin of Product |
United States |
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